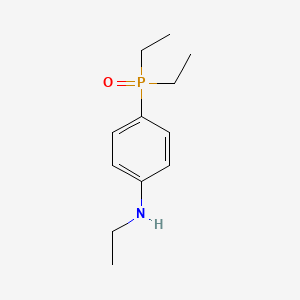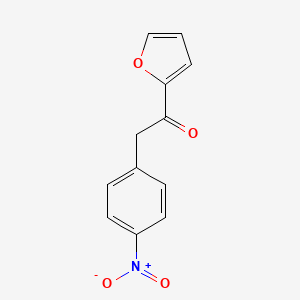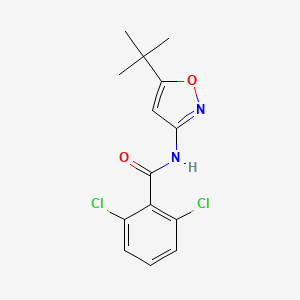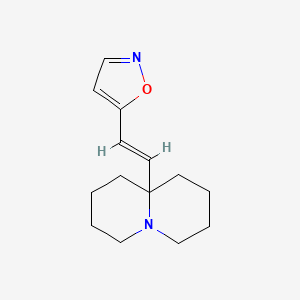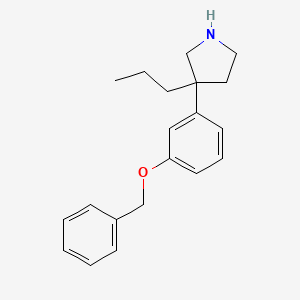
3-(3-Benzyloxyphenyl)-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of a benzyloxy group and a propyl chain attached to the phenyl ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps, ensuring a more efficient synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, modulating their activity. The pyrrolidine ring can interact with various biological macromolecules, influencing their function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(Benzyloxy)phenyl)-3-methylpyrrolidine
- 3-(3-(Benzyloxy)phenyl)-3-ethylpyrrolidine
- 3-(3-(Benzyloxy)phenyl)-3-butylpyrrolidine
Uniqueness
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Propriétés
Numéro CAS |
27443-56-7 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(3-phenylmethoxyphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-11-20(12-13-21-16-20)18-9-6-10-19(14-18)22-15-17-7-4-3-5-8-17/h3-10,14,21H,2,11-13,15-16H2,1H3 |
Clé InChI |
NLJPWCQDTXGATR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCNC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
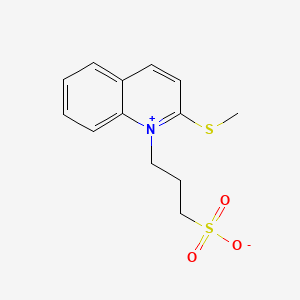
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
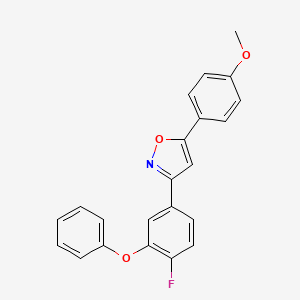
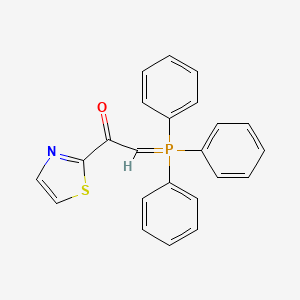
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)
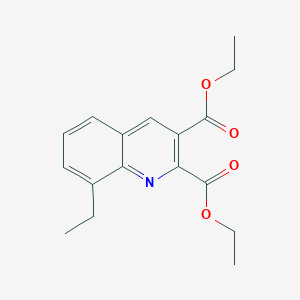
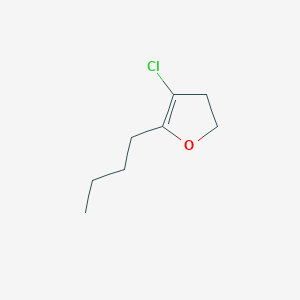
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
